(2,3-Dimethylpyridin-4-YL)methanamine

Description

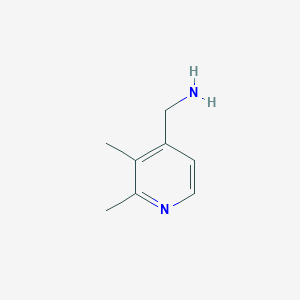

(2,3-Dimethylpyridin-4-YL)methanamine is a pyridine derivative featuring a methanamine group (-CH2NH2) attached to the 4-position of a 2,3-dimethyl-substituted pyridine ring. The compound is often utilized as a dihydrochloride salt (CAS: 2719368-00-8), with a molecular weight of 187.11 g/mol . Its structure combines aromaticity from the pyridine ring with the basicity of the primary amine, making it a versatile building block in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(2,3-dimethylpyridin-4-yl)methanamine |

InChI |

InChI=1S/C8H12N2/c1-6-7(2)10-4-3-8(6)5-9/h3-4H,5,9H2,1-2H3 |

InChI Key |

SHJAQAMPQUFLOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares (2,3-Dimethylpyridin-4-YL)methanamine with structurally related methanamine derivatives, focusing on substitution patterns , physicochemical properties , and biological activity .

Structural Analogues

(a) (3-Methylpyridin-2-YL)methanamine•HCl

- Structure : A pyridine ring with a methyl group at the 3-position and a methanamine group at the 2-position.

- Key Difference : The methyl substitution and amine positioning alter electronic effects. The 2-position amine may engage in stronger hydrogen bonding compared to the 4-position in the target compound .

(b) (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-YL)methanamine

- Structure : A triazole ring substituted with a phenyl group at the 2-position and methyl at the 5-position, with methanamine at the 4-position.

- Key Difference : The triazole core introduces distinct π-π stacking and dipole interactions compared to pyridine. This compound was synthesized via sulfonylation reactions, highlighting its reactivity differences .

(c) N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-YL)methanamine (6a)

- Structure : An imidazothiazole ring linked to a methylsulfonylphenyl group and a dimethylated methanamine.

- Key Difference : The N,N-dimethylation increases lipophilicity (logP), while the imidazothiazole and sulfonyl groups enhance target binding. Reported IC50 values of 1.2–1.4 µM against specific enzymes suggest potent bioactivity .

(d) (1-Benzyl-1,2,3,6-tetrahydropyridin-4-YL)methanamine

- Structure : A partially saturated tetrahydropyridine ring with a benzyl group at the 1-position.

- Key Difference: Reduced aromaticity due to ring saturation may improve membrane permeability.

Physicochemical Properties

- Notes: The dihydrochloride salt of the target compound enhances aqueous solubility, critical for in vivo applications . N,N-dimethylation (as in Compound 6a) significantly increases logP, favoring blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.